molecular formula C13H16ClNO3 B3368044 N-(3-Hydroxypropyl)-3-(p-chlorobenzoyl)propionamide CAS No. 20381-07-1

N-(3-Hydroxypropyl)-3-(p-chlorobenzoyl)propionamide

Cat. No.: B3368044
CAS No.: 20381-07-1
M. Wt: 269.72 g/mol
InChI Key: PGUDNIYVFKIZJQ-UHFFFAOYSA-N
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Description

N-(3-Hydroxypropyl)-3-(p-chlorobenzoyl)propionamide is an organic compound characterized by the presence of a hydroxypropyl group, a chlorobenzoyl group, and a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxypropyl)-3-(p-chlorobenzoyl)propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzoyl chloride and 3-hydroxypropylamine.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-Hydroxypropyl)-3-(p-chlorobenzoyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The chlorobenzoyl group can be reduced to form a benzyl group.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-(3-Oxopropyl)-3-(p-chlorobenzoyl)propionamide.

    Reduction: Formation of N-(3-Hydroxypropyl)-3-(benzyl)propionamide.

    Substitution: Formation of N-(3-Hydroxypropyl)-3-(p-methoxybenzoyl)propionamide.

Scientific Research Applications

N-(3-Hydroxypropyl)-3-(p-chlorobenzoyl)propionamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Hydroxypropyl)-3-(p-chlorobenzoyl)propionamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways related to inflammation and pain.

    Effects: Inhibition of enzyme activity or receptor binding, leading to therapeutic effects.

Comparison with Similar Compounds

    N-(3-Hydroxypropyl)-3-(p-methoxybenzoyl)propionamide: Similar structure but with a methoxy group instead of a chlorine atom.

    N-(3-Hydroxypropyl)-3-(p-fluorobenzoyl)propionamide: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness:

    Chlorine Atom: The presence of the chlorine atom in N-(3-Hydroxypropyl)-3-(p-chlorobenzoyl)propionamide imparts unique chemical reactivity and biological activity compared to its analogs.

    Reactivity: The chlorine atom can participate in specific substitution reactions that are not possible with other substituents.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(3-hydroxypropyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c14-11-4-2-10(3-5-11)12(17)6-7-13(18)15-8-1-9-16/h2-5,16H,1,6-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUDNIYVFKIZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)NCCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942550
Record name 4-(4-Chlorophenyl)-N-(3-hydroxypropyl)-4-oxobutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20381-07-1
Record name Propionamide, 3-(p-chlorobenzoyl)-N-(3-hydroxypropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020381071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Chlorophenyl)-N-(3-hydroxypropyl)-4-oxobutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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